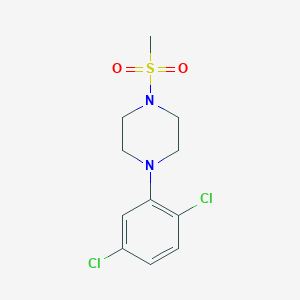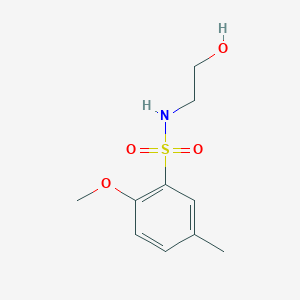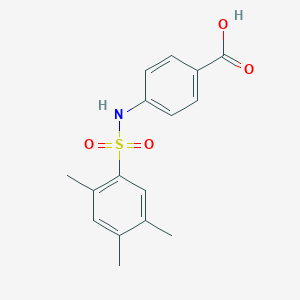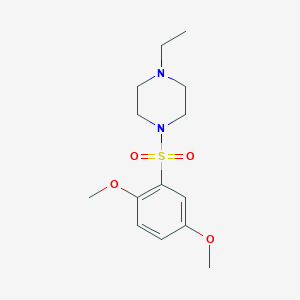
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas. It is available in various formulations, including sprays, lotions, and creams.
作用机制
The exact mechanism of action of N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide is not fully understood. It is believed to work by interfering with the insect's ability to detect the presence of humans. N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide may also interfere with the insect's ability to locate its host by disrupting its olfactory receptors.
Biochemical and Physiological Effects:
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide has been shown to have low toxicity in humans. It is rapidly absorbed through the skin and metabolized by the liver. N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide has been found to have no significant effects on the central nervous system or on the cardiovascular system. However, some studies have suggested that N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide may have negative effects on the liver and kidneys with long-term use.
实验室实验的优点和局限性
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide is a widely used insect repellent and is readily available. It is relatively easy to apply and has a long-lasting effect. However, N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide may interfere with certain laboratory assays, particularly those that rely on olfactory receptors. N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide may also have negative effects on certain laboratory animals, such as bees and butterflies.
未来方向
Future research on N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide should focus on developing new formulations that are more effective against a wider range of insects. There is also a need for research on the safety and potential side effects of N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide, particularly with long-term use. Additionally, research should be conducted on the potential environmental impact of N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide and its metabolites. Finally, there is a need for research on alternative insect repellents that are safer and more environmentally friendly than N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide.
合成方法
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide can be synthesized through a reaction between N,N-diethyl-m-toluamide and methanesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through recrystallization.
科学研究应用
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its insect-repelling properties. It has been found to be highly effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide has also been studied for its safety and potential side effects, particularly with long-term use.
属性
产品名称 |
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide |
|---|---|
分子式 |
C12H19NO3S |
分子量 |
257.35 g/mol |
IUPAC 名称 |
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-5-13(6-2)17(14,15)11-7-8-12(16-4)10(3)9-11/h7-9H,5-6H2,1-4H3 |
InChI 键 |
LMRLVLQQNDJKKF-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)

![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)